
Teroxirone
概要
説明
テロキシロンは、シェル・インターナショナル・リサーチ・マアツシャッパイNVによって特許を取得したトリアゼン・トリエポキシド化合物であり、抗腫瘍剤として知られています。DNAをアルキル化して架橋することができ、DNA複製を阻害することで知られています。 この化合物は、特定の白血病サブラインに対して有意な細胞毒性を示し、前臨床試験で強力な抗腫瘍活性を示しています .
製造方法
合成経路と反応条件
テロキシロンは、トリアゼンとエポキシド基を含む一連の化学反応によって合成されます。合成は通常、制御された条件下でトリアゼンとエピクロロヒドリンを反応させて、トリエポキシド構造を形成することを伴います。 反応条件には、目的の生成物の形成を確実にするために、特定の温度とpHを維持することが含まれます .
工業生産方法
工業的な設定では、テロキシロンの生産には、反応物を混合して制御された条件下で反応させることができる大規模な化学反応器が使用されます。 このプロセスには、純粋な化合物を単離するための精製工程が含まれ、次に品質管理試験によってその有効性と安全性を確認されます .
準備方法
Synthetic Routes and Reaction Conditions
Teroxirone is synthesized through a series of chemical reactions involving triazene and epoxide groups. The synthesis typically involves the reaction of triazene with epichlorohydrin under controlled conditions to form the triepoxide structure. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process includes purification steps to isolate the pure compound, which is then subjected to quality control tests to ensure its efficacy and safety .
化学反応の分析
反応の種類
テロキシロンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: テロキシロンは酸化されて、さまざまな酸化生成物を形成することができます。
還元: この化合物は、特定の条件下で還元されて、さまざまな還元型を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、テロキシロンの酸化は、エポキシド誘導体の形成につながる可能性がある一方で、還元はアルコールまたはアミンを生成する可能性があります .
科学研究の応用
テロキシロンは、以下を含む幅広い科学研究の応用を持っています。
化学: 有機合成における試薬として、およびポリマー化学における架橋剤として使用されます。
生物学: 細胞プロセスとDNA相互作用への影響について研究されています。
医学: 白血病や肺がんなど、さまざまな癌の治療のための抗腫瘍剤として調査されています。
科学的研究の応用
Teroxirone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a cross-linking agent in polymer chemistry.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated as an antineoplastic agent for the treatment of various cancers, including leukemia and lung cancer.
作用機序
テロキシロンは、DNAをアルキル化して架橋することによって効果を発揮し、DNA複製を阻害し、細胞死をもたらします。この化合物は、癌細胞のDNAを標的にし、細胞の分裂と増殖を防ぐ損傷を引き起こします。 このメカニズムは、急速に分裂する腫瘍細胞に対して特に有効です .
類似の化合物との比較
類似の化合物
トリグリシジルイソシアヌレート: 同様の架橋特性を持つ別のトリエポキシド化合物。
エピクロロヒドリン: テロキシロンや他のエポキシド化合物の合成における前駆体。
シクロヘキセンオキシド: テロキシロン代謝の研究における試薬として使用されています.
テロキシロンの独自性
テロキシロンは、トリアゼン・トリエポキシド構造のためにユニークであり、これによりDNAを効果的に架橋して複製を阻害することができます。 その強力な抗腫瘍活性と特定の癌細胞を標的にする能力により、癌研究と治療において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Triglycidyl isocyanurate: Another triepoxide compound with similar cross-linking properties.
Epichlorohydrin: A precursor in the synthesis of teroxirone and other epoxide compounds.
Cyclohexene oxide: Used as a reagent in the study of this compound metabolism.
Uniqueness of this compound
This compound is unique due to its triazene triepoxide structure, which allows it to effectively cross-link DNA and inhibit replication. Its potent antineoplastic activity and ability to target specific cancer cells make it a valuable compound in cancer research and treatment .
生物活性
Teroxirone, also known as Triglycidyl Isocyanurate (TGIC), is a synthetic compound primarily studied for its anti-cancer properties . This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.
Overview of this compound
- Chemical Formula : C12H15N3O6
- Molecular Weight : 297.264 g/mol
- CAS Number : 2451-62-9
- Physical Properties :
- Density : 1.6 ± 0.1 g/cm³
- Melting Point : 95-98 °C
- Boiling Point : 501.1 ± 15.0 °C
This compound is classified as a triazene triepoxide and exhibits significant antiangiogenic and antineoplastic activities, making it a candidate for cancer research and therapy .
This compound's biological activity is primarily attributed to its ability to:
- Induce Apoptosis : this compound promotes programmed cell death in cancer cells, which is crucial for inhibiting tumor growth.
- Inhibit Tumor Growth : Studies have shown that this compound effectively reduces the proliferation of various cancer cell lines by activating the p53 pathway, a critical regulator of the cell cycle and apoptosis.
Cell Line Experiments
In vitro studies have demonstrated the efficacy of this compound against several human lung cancer cell lines, including A549, H460, and H1299. The following table summarizes key findings from these studies:
Cell Line | Concentration (μM) | Incubation Time (hours) | Effect on Cell Growth |
---|---|---|---|
A549 | 0, 5, 10, 30 | 48 | Inhibited growth; reduced spheroid size |
H460 | 0, 5, 10, 30 | 48 | Induced apoptosis; PARP cleavage observed |
H1299 | 0, 5, 10, 30 | 48 | Inhibited growth; less pronounced effects |
The results indicate that this compound reduces the growth of tumorspheres in a concentration-dependent manner and induces apoptosis in specific cell lines through mechanisms involving caspase activation .
In Vivo Studies
In vivo experiments using nude mice with xenograft tumors have provided insights into the therapeutic potential of this compound:
- Dosage : Subcutaneous injections at doses of 1.8 mg/kg and 3.6 mg/kg every 2–3 days for a total of seven administrations over 30 days.
- Outcome : Significant suppression of tumor growth was observed without adverse effects on body weight .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Study on Lung Cancer Cells : A study published in Chemico-Biological Interactions demonstrated that this compound effectively induces apoptotic death in tumorspheres derived from human lung cancer cells through ROS (reactive oxygen species) generation .
- Hepatocellular Carcinoma Research : Another investigation reported that this compound suppresses both the growth and motility of hepatocellular carcinoma cells, indicating its potential utility in liver cancer treatment .
Safety and Toxicity Profile
While this compound shows promise as an anti-cancer agent, safety assessments are crucial:
特性
IUPAC Name |
1,5-bis[[(2R)-oxiran-2-yl]methyl]-3-[[(2S)-oxiran-2-yl]methyl]-1,3,5-triazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPZKGBUJRBPGC-HLTSFMKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CN2C(=O)N(C(=O)N(C2=O)C[C@@H]3CO3)C[C@@H]4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318560 | |
Record name | Teroxirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL) | |
Record name | TEROXIRONE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296934%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
59653-73-5, 240408-79-1 | |
Record name | Teroxirone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59653-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Teroxirone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059653735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triglycidyl isocyanurate, (R,R,S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0240408791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teroxirone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEROXIRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456V4159SL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRIGLYCIDYL ISOCYANURATE, (R,R,S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N3OU2YDR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of teroxirone and how does it induce cell death?
A1: this compound is an alkylating agent, meaning it interacts with cellular components like DNA by forming covalent bonds. While the precise mechanism isn't fully elucidated in the provided abstracts, research suggests this compound induces apoptosis (programmed cell death) in cancer cells. One study found that this compound triggers apoptosis in human non-small cell lung cancer cells via a pathway involving reactive oxygen species (ROS) and mitochondrial damage. This suggests this compound may exert its anticancer effects by directly damaging DNA and disrupting critical cellular processes.
Q2: What are the pharmacokinetic properties of this compound?
A2: this compound exhibits rapid plasma elimination in both animals and humans. Studies in rabbits and humans have shown a plasma half-life of fewer than 5 minutes after intravenous administration. This rapid clearance suggests its potential suitability for regional infusion therapies.
Q3: What is known about the metabolism of this compound?
A3: Research indicates this compound undergoes metabolism in the liver, specifically by microsomal enzymes. Interestingly, this metabolism appears to be NADPH-independent, unlike many other drugs. Studies using rat liver microsomes suggest that epoxide hydrolysis is a key metabolic pathway for this compound, and this process can be inhibited by cyclohexene oxide, a known epoxide hydrase inhibitor.
Q4: What are the dose-limiting toxicities observed in clinical trials of this compound?
A4: Clinical trials investigating this compound have identified dose-limiting toxicities. Early phase I trials highlighted severe phlebitis and cutaneous reactions as the primary dose-limiting factors. While manageable, myelosuppression (suppression of bone marrow activity) was also observed. These findings underscore the importance of careful dose selection and administration in future clinical evaluations.
Q5: How does the structure of this compound relate to its antitumor activity?
A5: While specific structure-activity relationship (SAR) data isn't extensively discussed in the provided abstracts, it's known that this compound is a triepoxide, meaning it possesses three epoxide functional groups. These highly reactive groups are likely key to its alkylating properties and subsequent antitumor activity. Further research exploring structural modifications and their impact on potency, selectivity, and toxicity would be valuable.
Q6: What analytical techniques are employed to study this compound?
A6: Researchers utilize high-performance liquid chromatography (HPLC) for the analysis of this compound. One method involves derivatization with diethyldithiocarbamate followed by normal-phase HPLC analysis. This technique enables the separation and quantification of this compound and its metabolites in biological samples, contributing to our understanding of its pharmacokinetic profile.
Q7: Has this compound shown efficacy in preclinical models of cancer?
A7: Although limited information is available in the abstracts regarding specific preclinical models, one study mentions this compound demonstrating good cytotoxic activity against sublines of P388 and L1210 leukemias resistant to cyclophosphamide, another alkylating agent. This finding suggests this compound's potential to overcome resistance mechanisms that may limit the efficacy of existing chemotherapeutic options.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。